molecular formula C42H28NO2P B12872333 (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide

(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide

Cat. No.: B12872333
M. Wt: 609.6 g/mol
InChI Key: URJAJKBUFMQTIE-UHFFFAOYSA-N
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Description

(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of carbazole, dibenzofuran, and diphenylphosphine oxide moieties, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a reaction between carbazole and a suitable halogenated benzene compound under basic conditions.

    Coupling with Dibenzofuran: The carbazole derivative is then coupled with dibenzofuran using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent such as toluene or DMF.

    Introduction of Diphenylphosphine Oxide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: can be compared with other similar compounds, such as:

    (4-(9H-Carbazol-9-yl)phenyl)diphenylphosphine oxide: Lacks the dibenzofuran moiety, resulting in different chemical and physical properties.

    (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)triphenylphosphine oxide: Contains a triphenylphosphine oxide group instead of diphenylphosphine oxide, leading to variations in reactivity and applications.

The uniqueness of This compound

Properties

Molecular Formula

C42H28NO2P

Molecular Weight

609.6 g/mol

IUPAC Name

9-[4-(6-diphenylphosphoryldibenzofuran-2-yl)phenyl]carbazole

InChI

InChI=1S/C42H28NO2P/c44-46(32-12-3-1-4-13-32,33-14-5-2-6-15-33)41-21-11-18-36-37-28-30(24-27-40(37)45-42(36)41)29-22-25-31(26-23-29)43-38-19-9-7-16-34(38)35-17-8-10-20-39(35)43/h1-28H

InChI Key

URJAJKBUFMQTIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

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